molecular formula C22H26N4O4S B2461600 N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 1298053-50-5

N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B2461600
CAS RN: 1298053-50-5
M. Wt: 442.53
InChI Key: VUQJJJNFYKWVPQ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of related compounds often involves complex chemical reactions aiming to explore their potential as therapeutic agents. For instance, studies have shown the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019). Similarly, research on N-substituted imidazolylbenzamides or benzene-sulfonamides revealed their cardiac electrophysiological activity, indicating their potential as selective class III agents (T. K. Morgan et al., 1990).

Anticancer and Anti-Inflammatory Properties

Further studies include the synthesis of substituted benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents (Madhavi Gangapuram, K. Redda, 2009), highlighting the versatility of sulfonamide compounds in medical chemistry. Additionally, celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcasing the broad spectrum of potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Antimalarial and Antitubercular Activities

The exploration of sulfonamide compounds extends to their use as potential antimalarial and antitubercular agents. For example, antimalarial sulfonamides were investigated utilizing computational calculations and molecular docking studies, demonstrating their efficacy against malaria (Asmaa M. Fahim, Eman H. I. Ismael, 2021). Another study synthesized novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities, potentially suitable as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 3-cyanophenylamine with 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "3-cyanophenylamine", "5-ethyl-1,2,4-oxadiazole-3-carboxylic acid", "thionyl chloride", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium borohydride", "sodium hydroxide", "sodium methoxide", "sodium sulfide", "sodium bisulfite", "sodium hydrosulfite", "sodium cyanide", "sodium azide", "sodium borohydride", "sodium nitrate", "sodium nitrite", "sodium thiosulfate", "sodium sulfate", "sodium sulfide", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium hydroxide", "sulfuric acid", "hydrochloric acid", "nitric acid", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 3-cyanophenylamine is reacted with 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of thionyl chloride to form N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide.", "Step 2: N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide is treated with sodium hydroxide and sulfuric acid to form N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxylic acid.", "Step 3: N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxylic acid is reacted with sodium nitrite and sodium sulfite to form the diazonium salt intermediate.", "Step 4: The diazonium salt intermediate is then reacted with sodium carbonate and sodium bicarbonate to form the corresponding phenol.", "Step 5: The phenol is then reacted with acetic anhydride and acetic acid to form the corresponding acetate.", "Step 6: The acetate is then reduced with sodium borohydride in the presence of sodium hydroxide to form the corresponding alcohol.", "Step 7: The alcohol is then reacted with sodium methoxide and sulfuric acid to form the corresponding methyl ether.", "Step 8: The methyl ether is then reacted with sodium sulfide and sodium bisulfite to form the corresponding thioether.", "Step 9: The thioether is then oxidized with sodium hydrosulfite and sulfuric acid to form the corresponding sulfoxide.", "Step 10: The sulfoxide is then reacted with sodium cyanide and sodium azide to form the corresponding nitrile.", "Step 11: The nitrile is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding amine.", "Step 12: The amine is then reacted with sulfuric acid and sodium nitrate to form the corresponding nitro compound.", "Step 13: The nitro compound is then reduced with sodium nitrite and sodium thiosulfate to form the corresponding amine.", "Step 14: The amine is then reacted with sodium sulfate and sodium sulfide to form the corresponding sulfonamide.", "Step 15: The sulfonamide is then purified and isolated as the final product, N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide." ] }

CAS RN

1298053-50-5

Molecular Formula

C22H26N4O4S

Molecular Weight

442.53

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H26N4O4S/c1-5-30-19-12-10-18(11-13-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-17-8-6-16(7-9-17)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25)

InChI Key

VUQJJJNFYKWVPQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C

solubility

not available

Origin of Product

United States

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